

# Spectroscopic Profile of 1,1-Dimethoxyacetone: A Technical Guide

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## Compound of Interest

Compound Name: **1,1-Dimethoxyacetone**

Cat. No.: **B147526**

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This guide provides an in-depth analysis of the spectroscopic data for **1,1-dimethoxyacetone** (also known as pyruvic aldehyde dimethyl acetal), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

The empirical formula for **1,1-dimethoxyacetone** is  $C_5H_{10}O_3$ , with a molecular weight of 118.13 g/mol .<sup>[1]</sup> Its structure features a ketone carbonyl group, a methyl group, and a methine group bonded to two methoxy groups. These structural features give rise to characteristic spectroscopic signatures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1,1-dimethoxyacetone**.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.15	Singlet (s)	3H	$-\text{C}(=\text{O})\text{CH}_3$
3.35	Singlet (s)	6H	$-\text{OCH}_3$
4.50	Singlet (s)	1H	$-\text{CH}(\text{OCH}_3)_2$

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
26.0	$-\text{C}(=\text{O})\text{CH}_3$
54.5	$-\text{OCH}_3$
107.0	$-\text{CH}(\text{OCH}_3)_2$
205.0	$>\text{C}=\text{O}$

## Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dimethoxyacetone** exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a strong carbonyl stretch.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2980 - 2850	Medium	C-H stretch (alkane)
1730	Strong	$\text{C}=\text{O}$ stretch (ketone)
1450 - 1350	Medium	C-H bend (alkane)
1200 - 1050	Strong	C-O stretch (acetal)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,1-dimethoxyacetone** results in fragmentation patterns that are characteristic of its structure. The molecular ion peak is often weak or absent.

m/z	Relative Intensity (%)	Assignment of Fragment Ion
118	Low	[M] <sup>+</sup> (Molecular Ion)
75	100	[CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak, loss of -C(=O)CH <sub>3</sub> radical)
43	High	[CH <sub>3</sub> C=O] <sup>+</sup> (Loss of -CH(OCH <sub>3</sub> ) <sub>2</sub> radical)
31	Moderate	[OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- A solution of **1,1-dimethoxyacetone** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4-5 cm. [\[2\]](#)
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is locked onto the deuterium signal of the solvent.

- The magnetic field homogeneity is optimized through a process called shimming.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (around 220 ppm) is necessary. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- As **1,1-dimethoxyacetone** is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]
- The plates are gently pressed together to form a thin film of the liquid.

### Data Acquisition:

- A background spectrum of the empty spectrometer is recorded to account for atmospheric  $\text{CO}_2$  and water vapor.
- The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

### Sample Introduction and Ionization:

- A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

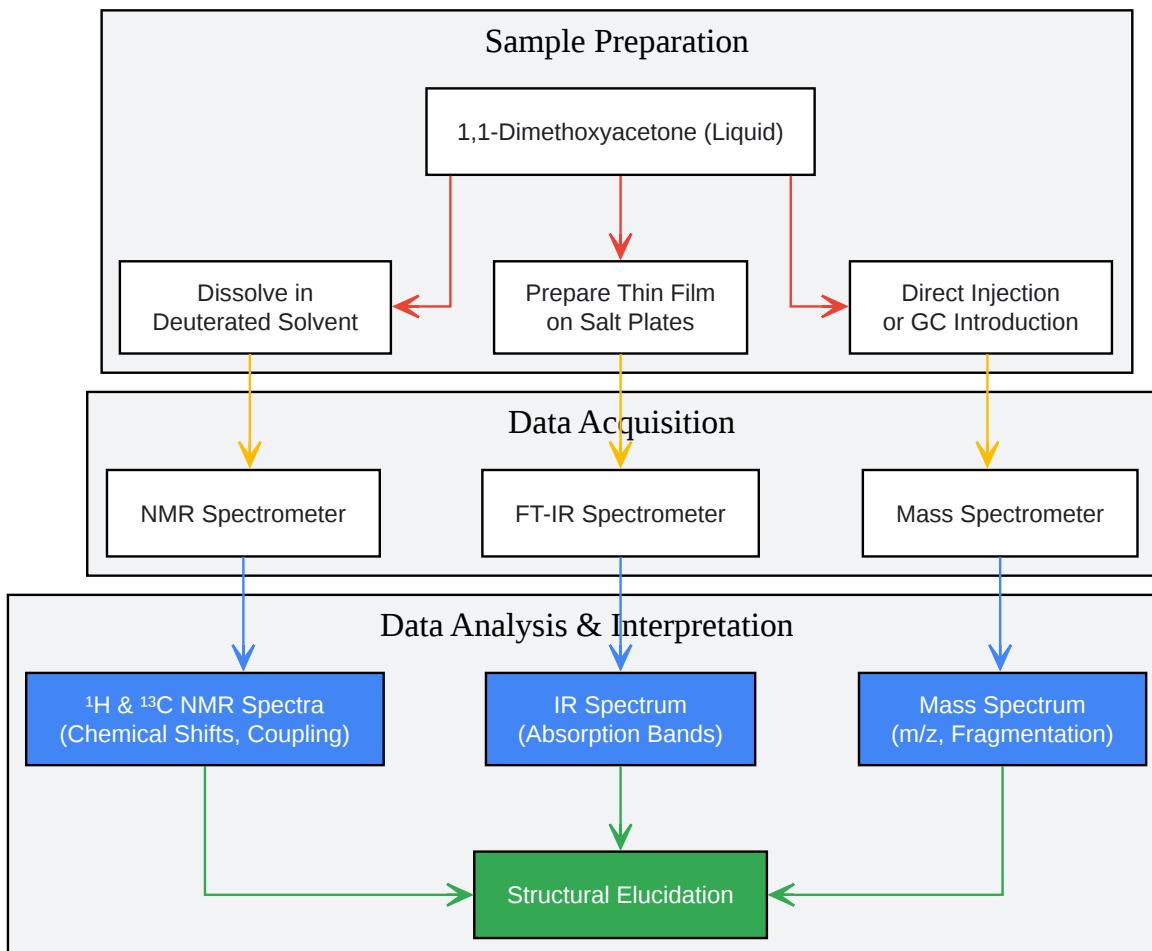
- In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).<sup>[4]</sup> This process creates a molecular ion and various fragment ions.

#### Mass Analysis and Detection:

- The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **1,1-dimethoxyacetone**.



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Caption: Workflow for Spectroscopic Analysis of **1,1-Dimethoxyacetone**.

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